molecular formula O4Sb2 B1170544 4-((2-Hydroxyethoxy)carbonyl)benzoic acid CAS No. 1137-99-1

4-((2-Hydroxyethoxy)carbonyl)benzoic acid

Cat. No.: B1170544
CAS No.: 1137-99-1
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Description

Preparation Methods

The synthesis of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid can be achieved through different routes. One common method involves the reaction of terephthalic acid with ethylene glycol under specific conditions to form the desired ester . Another approach includes the reaction of terephthalic acid mono(2-hydroxyethyl) ester with sodium hydroxide to produce the sodium salt of the compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-((2-Hydroxyethoxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

    Esterification: The compound can participate in esterification reactions, forming esters with different alcohols.

    Acylation: It can undergo acylation reactions, where the carboxylic acid group reacts with acyl chlorides or anhydrides.

    Carbonate Formation: The compound can react with carbonates to form carbonic esters.

Common reagents used in these reactions include alcohols, acyl chlorides, and carbonates. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((2-Hydroxyethoxy)carbonyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Hydroxyethoxy)carbonyl)benzoic acid involves its ability to donate a hydron to an acceptor (Bronsted base). This property makes it a versatile compound in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

4-((2-Hydroxyethoxy)carbonyl)benzoic acid is similar to other dicarboxylic acid monoesters, such as:

  • Terephthalic acid mono(2-hydroxyethyl) ester
  • 2-Hydroxyethyl terephthalate
  • 2-Hydroxyethyl terephthalic acid

What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications .

Properties

IUPAC Name

4-(2-hydroxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBHDSLDGBIFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622186
Record name 2-Hydroxyethyl terephthalate
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-99-1, 71949-29-6
Record name 1-(2-Hydroxyethyl) 1,4-benzenedicarboxylate
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Record name 1,2-Ethanediol, cyclic C7-11 dicarboxylates
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Record name 2-Hydroxyethyl terephthalate
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Record name 2-Hydroxyethyl terephthalate
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Record name 4-((2-Hydroxyethoxy)carbonyl)benzoic acid
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Record name 2-HYDROXYETHYL TEREPHTHALATE
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